

Rislenemdaz (MK-0657): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Rislenemdaz*

Cat. No.: *B8068661*

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Selective GluN2B Antagonist

Abstract

Rislenemdaz, also known as MK-0657 and CERC-301, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Rislenemdaz**. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and experimental applications of this compound. The guide includes detailed summaries of key experimental protocols and visual representations of its mechanism of action and related experimental workflows.

Chemical Structure and Properties

Rislenemdaz is a synthetic, orally bioavailable small molecule. Its chemical identity and core properties are summarized below.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of **Rislenemdaz** (MK-0657)

Property	Value
IUPAC Name	4-Methylbenzyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate[1]
Synonyms	MK-0657, CERC-301
CAS Number	808732-98-1[1]
Molecular Formula	C ₁₉ H ₂₃ FN ₄ O ₂ [1]
Molecular Weight	358.417 g/mol [1]
Appearance	Solid powder
Solubility	Soluble in DMSO

Table 2: Physicochemical Properties of **Rislenemdaz** (MK-0657)

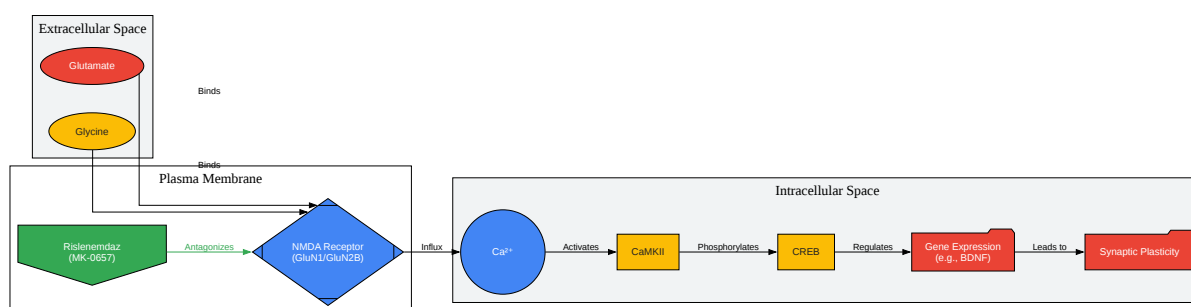
Property	Value
Boiling Point	527.4 ± 60.0 °C at 760 mmHg
Flash Point	272.7 ± 32.9 °C
Density	1.2 ± 0.1 g/cm ³

Mechanism of Action and Signaling Pathway

Rislenemdaz functions as a selective antagonist of the NMDA receptor, specifically targeting the GluN2B subunit. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission. Upon activation by glutamate and a co-agonist (glycine or D-serine), the channel opens, allowing the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events.

By binding to the GluN2B subunit, **Rislenemdaz** allosterically inhibits the opening of the ion channel, thereby reducing the influx of Ca²⁺ in response to agonist binding. This selective antagonism of GluN2B-containing NMDA receptors is thought to modulate glutamatergic neurotransmission, which has been implicated in the pathophysiology of depression.[1]

Below is a diagram illustrating the NMDA receptor signaling pathway and the point of intervention for **Rislenemdaz**.



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NMDA Receptor Signaling Pathway and **Rislenemdaz** Intervention.

Pharmacological Properties

Rislenemdaz exhibits high affinity and selectivity for the GluN2B subunit of the NMDA receptor. Its in vitro and in vivo pharmacological properties have been characterized in several studies.

Table 3: In Vitro Pharmacology of **Rislenemdaz** (MK-0657)

Parameter	Value	Species/System
Ki	8.1 nM	Human NMDA-GluN1a/GluN2B receptors
IC ₅₀ (Calcium Influx)	3.6 nM	Agonist-stimulated NMDA-GluN1a/GluN2B L(tk-) cells
Selectivity	>1000-fold for GluN2B over other targets (including hERG)	Various

Table 4: Pharmacokinetic Properties of **Rislenemdaz** (MK-0657) in Humans

Parameter	Value
Route of Administration	Oral
Tmax (Time to Peak Plasma Concentration)	~1 hour
Half-life (t _{1/2})	12–17 hours
Active Metabolite Half-life	21–26 hours

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of **Rislenemdaz**.

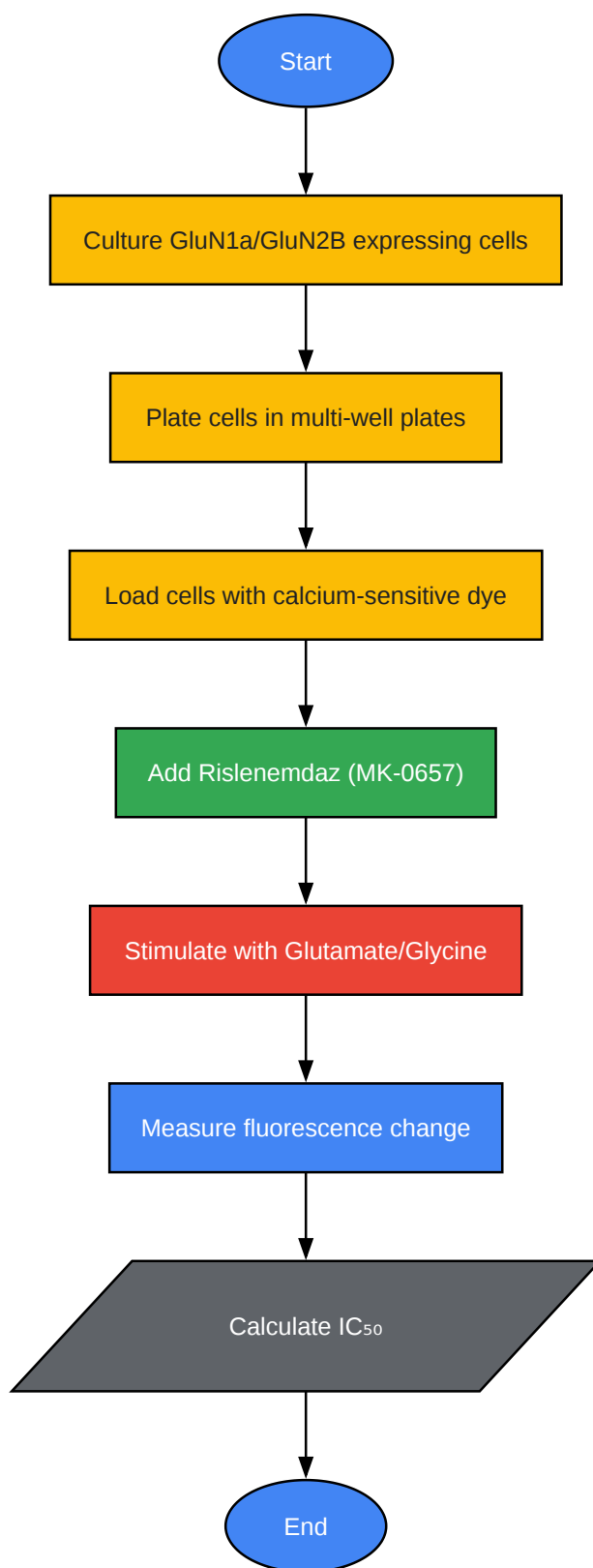
Calcium Influx Assay

This assay is used to determine the inhibitory effect of **Rislenemdaz** on NMDA receptor function by measuring changes in intracellular calcium concentration.

Methodology:

- Cell Culture: L(tk-) cells stably co-expressing the human NMDA receptor subunits GluN1a and GluN2B are cultured in appropriate media.

- **Cell Plating:** Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
- **Dye Loading:** The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in a buffered salt solution for a specified time at 37°C.
- **Compound Addition:** **Rislenemdaz** or a vehicle control is added to the wells at various concentrations and pre-incubated.
- **Agonist Stimulation:** An NMDA receptor agonist (e.g., glutamate) and co-agonist (e.g., glycine) are added to the wells to stimulate receptor activity.
- **Fluorescence Measurement:** Changes in intracellular calcium are measured kinetically using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.
- **Data Analysis:** The IC₅₀ value is calculated by plotting the inhibition of the calcium response against the concentration of **Rislenemdaz**.



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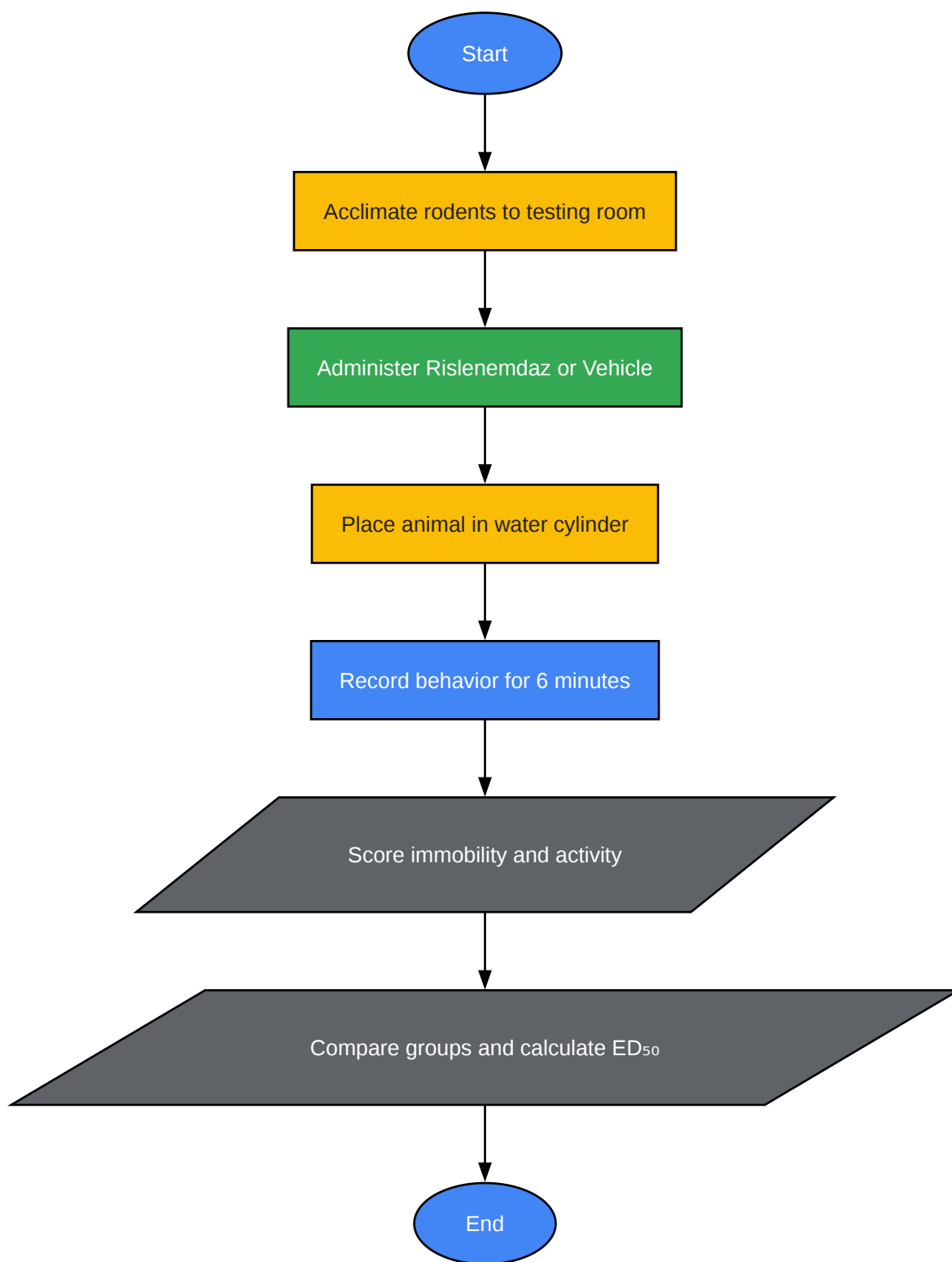
Workflow for the Calcium Influx Assay.

Forced Swim Test (FST)

The Forced Swim Test is a rodent behavioral model used to assess antidepressant efficacy. The test is based on the principle that an animal will cease escape-oriented behavior and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are expected to increase the duration of active, escape-oriented behaviors.

Methodology:

- **Apparatus:** A transparent cylindrical container (e.g., 25 cm height x 10 cm diameter for mice) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
- **Acclimation:** Animals are habituated to the testing room for at least one hour before the test.
- **Drug Administration:** **Rislenemdaz** or a vehicle control is administered orally at various doses (e.g., 0.1, 0.3, 1, 3, 10, and 30 mg/kg in rats) at a specified time before the test (e.g., 45 minutes pre-test).
- **Test Procedure:** Each animal is placed in the water-filled cylinder for a 6-minute session.
- **Behavioral Scoring:** The duration of immobility (floating with only minor movements to keep the head above water) and active behaviors (swimming and climbing) are recorded, typically during the last 4 minutes of the test.
- **Data Analysis:** The mean duration of immobility and active behaviors are compared between the drug-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect. The ED₅₀ for the effect on immobility can be calculated.



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References

- 1. Rislenemdaz - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Rislenemdaz (MK-0657): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068661#rislenemdaz-mk-0657-chemical-structure-and-properties]

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